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molecular formula C12H14N2O B8597879 N-tert-butyl 4-cyanobenzamide

N-tert-butyl 4-cyanobenzamide

Cat. No. B8597879
M. Wt: 202.25 g/mol
InChI Key: BFLANRKCGYVMDB-UHFFFAOYSA-N
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Patent
US08022062B2

Procedure details

Combine N-tert-butyl-4-cyano-benzamide (0.4 g, 1.78 mmol), Raney® 3201 nickel (slurry in water, 0.03 g), 2N ammonia in methanol (20 mL) and hydrogenate at 50 psi for 1 h. Filter the reaction mixture through a pad of Celite®, remove the solvent and purify by SCX chromatography to obtain the title compound as a colorless oil (0.4 g, 95%). MS (ES+) m/z: 207 (M+H)+.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.03 g
Type
catalyst
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][C:6](=[O:15])[C:7]1[CH:12]=[CH:11][C:10]([C:13]#[N:14])=[CH:9][CH:8]=1)([CH3:4])([CH3:3])[CH3:2].N>CO.[Ni]>[NH2:14][CH2:13][C:10]1[CH:9]=[CH:8][C:7]([C:6]([NH:5][C:1]([CH3:2])([CH3:4])[CH3:3])=[O:15])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
C(C)(C)(C)NC(C1=CC=C(C=C1)C#N)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
0.03 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the reaction mixture through a pad of Celite®
CUSTOM
Type
CUSTOM
Details
remove the solvent
CUSTOM
Type
CUSTOM
Details
purify by SCX chromatography

Outcomes

Product
Name
Type
product
Smiles
NCC1=CC=C(C(=O)NC(C)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 108.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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